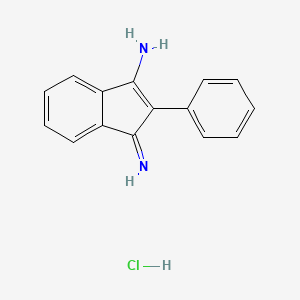
1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride is a chemical compound known for its unique structure and properties It is a derivative of indene, a bicyclic hydrocarbon, and contains an imino group and a phenyl group attached to the indene core
Méthodes De Préparation
The synthesis of 1-imino-2-phenyl-1H-inden-3-amine monohydrochloride involves several steps. One common method includes the reaction of 1-imino-2-phenyl-1H-inden-3-amine with hydrochloric acid to form the monohydrochloride salt. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the imino or phenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and macroheterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1-imino-2-phenyl-1H-inden-3-amine monohydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride can be compared with other similar compounds, such as:
1-Imino-2-phenylindole: Similar structure but different core, leading to distinct reactivity and applications.
2-Phenylindene: Lacks the imino group, resulting in different chemical properties.
1-Imino-2-phenyl-1H-indene: Similar but without the hydrochloride salt, affecting its solubility and reactivity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.
Propriétés
Numéro CAS |
2466-15-1 |
|---|---|
Formule moléculaire |
C15H13ClN2 |
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
3-imino-2-phenylinden-1-amine;hydrochloride |
InChI |
InChI=1S/C15H12N2.ClH/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10;/h1-9,16H,17H2;1H |
Clé InChI |
LVBMOTJZOWTNAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


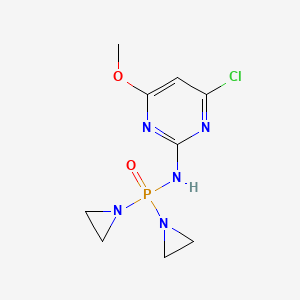
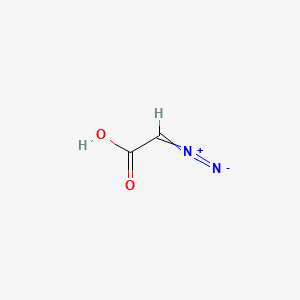





![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
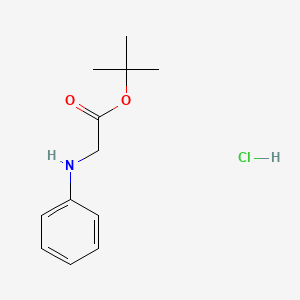
![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)
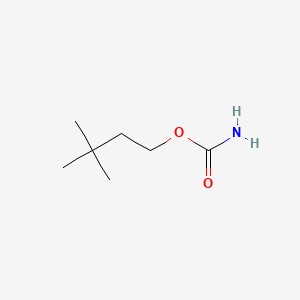
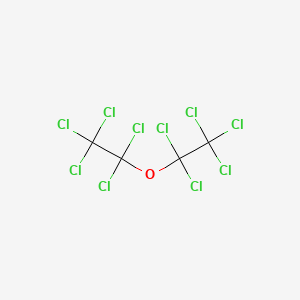
![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate](/img/structure/B14748983.png)
